2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Description
2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide is a useful research compound. Its molecular formula is C12H11ClN2OS2 and its molecular weight is 298.8. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene-based analogs have been shown to be a potential class of biologically active compounds .
Mode of Action
Thiophene derivatives are known to undergo various electrophilic, nucleophilic, and radical reactions leading to substitution on a thiophene ring . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to play a vital role in various biological effects . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
Result of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones, for example, cheaper and environmentally friendly but still effective and selective reaction procedures .
Properties
IUPAC Name |
2-chloro-N-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS2/c13-10-6-8-7-15(4-3-9(8)18-10)12(16)14-11-2-1-5-17-11/h1-2,5-6H,3-4,7H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVKGLDTIXOWLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.